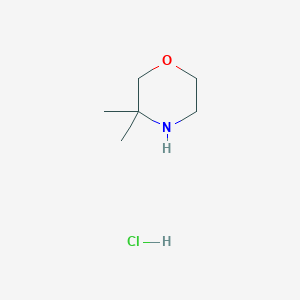
(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid
説明
-(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid (DFPAA) is an important organic compound primarily used in the synthesis of pharmaceuticals and other chemicals. It is a chiral, asymmetric, and optically active molecule with two enantiomers, (S) and (R). DFPAA is also known as (S)-2,5-difluorophenylglycine, or S-DFPG. DFPAA has been extensively studied and is widely used in the synthesis of pharmaceuticals and other chemicals due to its unique properties and potential applications.
科学的研究の応用
Reactive Extraction of Carboxylic Acids
(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid, as a carboxylic acid, could potentially be involved in extraction processes. Reactive extraction of carboxylic acids using organic solvents and supercritical fluids is an efficient method for separation from aqueous solutions. Supercritical CO2, in particular, is recommended for its environmentally friendly characteristics, including being non-toxic, non-flammable, non-polluting, and recoverable. This process is seen as superior in yield, simplicity, and competitiveness compared to other separation methods (Djas & Henczka, 2018).
Role in Synaptic Transmission
The compound may share structural similarities with certain ionotropic glutamate receptors (GluRs), such as 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs). These receptors are critical in mediating excitatory neurotransmission in the mammalian central nervous system. Understanding the trafficking of these receptors, especially NMDARs, from the endoplasmic reticulum to synapses is vital. Abnormalities in NMDAR functioning are linked to several psychiatric and neurological diseases (Horak et al., 2014).
Environmental Biodegradability and Remediation
The structural components of this compound may relate to polyfluoroalkyl chemicals, which have broad industrial and commercial uses. Studies on the environmental biodegradability of these chemicals are crucial, especially considering their persistence and the toxic profiles of their degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the microbial degradation pathways and the relationships between precursors and degradation products is essential for evaluating environmental fate and effects and for guiding future biodegradation studies (Liu & Mejia Avendaño, 2013).
Application in Microbial Production and Fermentation
Volatile fatty acids (VFAs), produced microbially, serve as building blocks for synthesizing various commercially important chemicals. Microbially produced VFAs like acetic acid, propionic acid, and butyric acid can replace petroleum-based VFAs due to their renewability and sustainability. Research and development in microbial routes for VFA production, including the use of metabolic and systematic biology and bioinformatics, are necessary to discover biosynthesis routes and understand pathways for acids like isobutyric acid and isovaleric acids, whose pathways are not well understood (Bhatia & Yang, 2017).
特性
IUPAC Name |
(2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDSRFBLPWNBZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)

![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)



